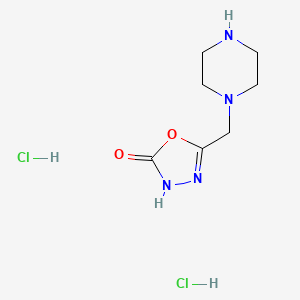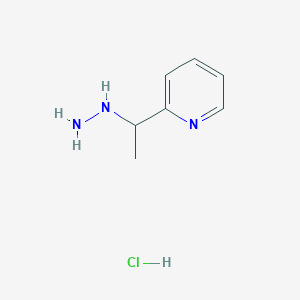
3-(1-Hydrazinoethyl)pyridiniumchlorid
Übersicht
Beschreibung
3-(1-Hydrazinoethyl)pyridine hydrochloride, also known as HEPP, is a chemical compound that has recently garnered interest in various fields of research and industry due to its unique properties. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of 3-(1-Hydrazinoethyl)pyridine hydrochloride is C7H11N3 . The molecular weight is 137.18 g/mol . The structure includes a pyridine ring with a hydrazinoethyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1-Hydrazinoethyl)pyridine hydrochloride include a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.9 Ų .
Wissenschaftliche Forschungsanwendungen
1. Vorläufer in der Synthese von biologisch aktiven Verbindungen Hydrazinopyridine, wie z. B. 3-(1-Hydrazinoethyl)pyridiniumchlorid, wurden aktiv als Vorläufer in der Synthese von Produkten mit biologischer Aktivität untersucht . Die Gegenwart der hochreaktiven Hydrazin-Gruppe im Molekül ermöglicht es, das Pyridin-Fragment in komplexe molekulare Strukturen einzufügen, die insbesondere als effektive chemische pharmazeutische Produkte von Interesse sind .
Anti-inflammatorische und Antiulkus-Aktivität
Produkte, die auf Basis von Hydrazinopyridinen gewonnen werden, weisen anti-inflammatorische und Antiulkus-Aktivitäten auf . Dies deutet darauf hin, dass this compound potenziell bei der Entwicklung neuer Medikamente mit diesen Eigenschaften eingesetzt werden könnte.
Pestizide
Hydrazinopyridine und ihre Derivate wurden als Herbizide, Pflanzenwachstumsregulatoren und Fungizide empfohlen . Dies zeigt, dass this compound in der Formulierung solcher Produkte verwendet werden könnte.
Synthese von Pyridyl-haltigen Azofarbstoffen
Hydrazinopyridine werden auch bei der Synthese von Pyridyl-haltigen Azofarbstoffen eingesetzt . Diese Farbstoffe werden in einer Vielzahl von Industrien eingesetzt, darunter Textilien und Druck.
Herstellung von Pyridyldiazoniumsalzen
Hydrazinopyridine werden bei der Herstellung von Pyridyldiazoniumsalzen eingesetzt . Diese Salze werden in der organischen Synthese verwendet, insbesondere bei der Bildung von Azoverbindungen.
Heterocyclisierung
Die hochreaktive Hydrazin-Gruppe in Hydrazinopyridinen macht sie nützlich für die Heterocyclisierung , ein Prozess, der bei der Synthese von heterocyclischen Verbindungen verwendet wird. Diese Verbindungen werden in der medizinischen Chemie und der Entwicklung neuer Medikamente weit verbreitet eingesetzt.
Safety and Hazards
Sigma-Aldrich provides safety information for this product. It is classified as a GHS07 hazard, with hazard statements H317 - H319 . Precautionary statements include P261 - P264 - P272 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Eye Irrit. 2 - Skin Sens. 1 for hazard classifications .
Eigenschaften
IUPAC Name |
1-pyridin-3-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6(10-8)7-3-2-4-9-5-7;/h2-6,10H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJQJOYAKLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401426-00-3 | |
| Record name | Pyridine, 3-(1-hydrazinylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)


![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)


![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)

